molecular formula C10H9ClN2OS B14671339 3-(2-Chlorophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one CAS No. 51027-27-1

3-(2-Chlorophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B14671339
CAS No.: 51027-27-1
M. Wt: 240.71 g/mol
InChI Key: ORBSTSIOSPVYSV-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound that contains a chlorophenyl group, a methyl group, and a sulfanylidene group attached to an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one typically involves the reaction of 2-chlorobenzaldehyde with thiourea and acetone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazolidinone ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction and reagents used .

Scientific Research Applications

3-(2-Chlorophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-Chlorophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

51027-27-1

Molecular Formula

C10H9ClN2OS

Molecular Weight

240.71 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C10H9ClN2OS/c1-6-9(14)13(10(15)12-6)8-5-3-2-4-7(8)11/h2-6H,1H3,(H,12,15)

InChI Key

ORBSTSIOSPVYSV-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=S)N1)C2=CC=CC=C2Cl

Origin of Product

United States

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